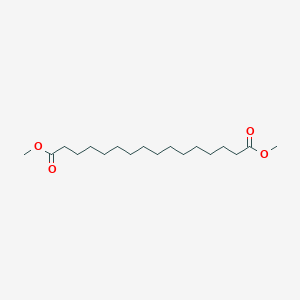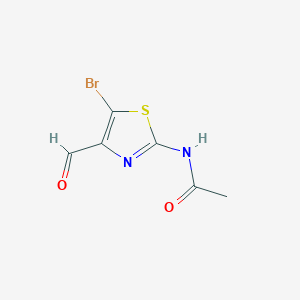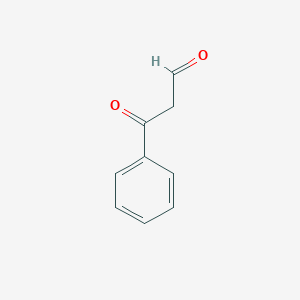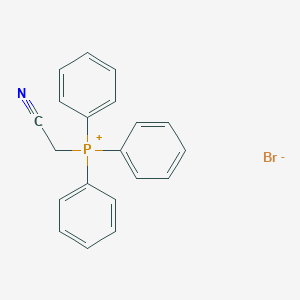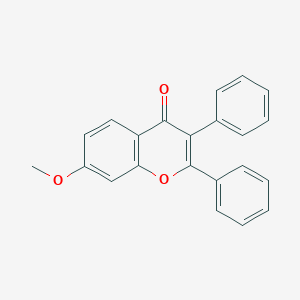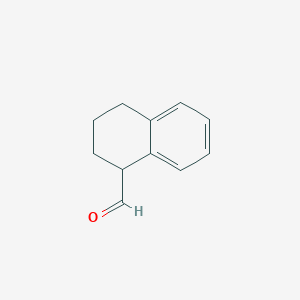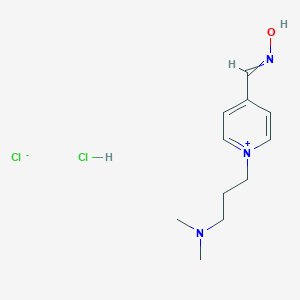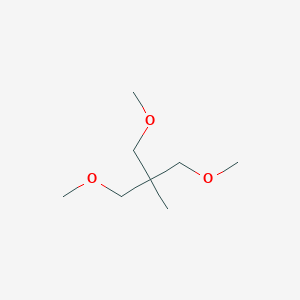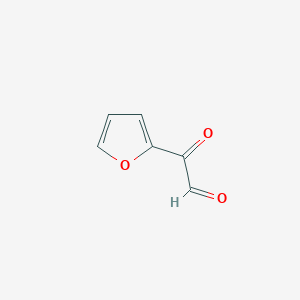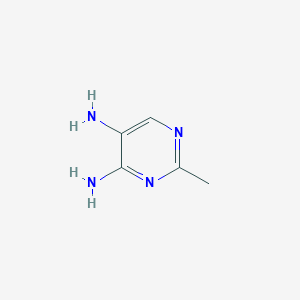
(5-Fluoro-2-metilfenil)tiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylphenylthiourea is an organosulfur compound with the molecular formula C8H9FN2S. It is a derivative of thiourea, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methylphenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, plastics, and other materials.
Safety and Hazards
Direcciones Futuras
Thiourea compounds, including 5-Fluoro-2-methylphenyl thiourea, continue to be a subject of interest in medicinal chemistry due to their broad range of therapeutic and pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating their potential applications in various fields of medicine and chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylphenylthiourea typically involves the reaction of 5-fluoro-2-methylaniline with thiocyanate compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for 5-Fluoro-2-methylphenylthiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methylphenylthiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methylphenylthiourea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in biological processes. The compound’s effects are mediated through its ability to form stable complexes with these enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-2-methylphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.
(5-Fluoro-2-methylphenyl)guanidine: Contains a guanidine group instead of a thiourea group.
(5-Fluoro-2-methylphenyl)carbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
5-Fluoro-2-methylphenylthiourea is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(5-fluoro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTMKTPFNGHTJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369736 |
Source


|
| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16822-86-9 |
Source


|
| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
